molecular formula C27H24N2O5 B11578903 1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578903
M. Wt: 456.5 g/mol
InChI Key: LOSGBFSNSPENFX-UHFFFAOYSA-N
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Description

1-(4-butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with butoxy, methoxy, and pyridinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the butoxy and methoxy groups: These groups can be introduced via alkylation reactions using butyl and methyl halides, respectively.

    Attachment of the pyridinyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromeno-pyrrole core can be reduced under appropriate conditions to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (temperature, solvent).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxybenzoic acid derivative, while reduction of the chromeno-pyrrole core may yield a dihydrochromeno-pyrrole derivative.

Scientific Research Applications

1-(4-butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to a biological response. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    1-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the butoxy group, which may affect its chemical and biological properties.

    1-(4-butoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the methoxy group, which may influence its reactivity and interactions.

    1-(4-butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with different substituents on the aromatic rings.

Uniqueness: The presence of both butoxy and methoxy groups, along with the pyridinyl substitution, imparts unique chemical and biological properties to 1-(4-butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione. These functional groups may enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O5/c1-3-4-15-33-20-13-12-17(16-21(20)32-2)24-23-25(30)18-9-5-6-10-19(18)34-26(23)27(31)29(24)22-11-7-8-14-28-22/h5-14,16,24H,3-4,15H2,1-2H3

InChI Key

LOSGBFSNSPENFX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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